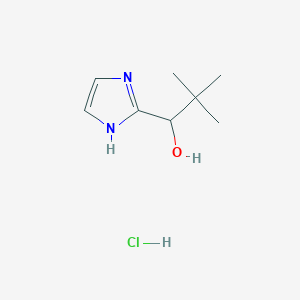
1-(1H-imidazol-2-yl)-2,2-dimethylpropan-1-ol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1H-imidazol-2-yl)-2,2-dimethylpropan-1-ol hydrochloride is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms. This compound is known for its diverse chemical and biological properties, making it a valuable subject of study in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-imidazol-2-yl)-2,2-dimethylpropan-1-ol hydrochloride typically involves the reaction of imidazole with a suitable alkylating agent under controlled conditions. One common method includes the alkylation of imidazole with 2,2-dimethylpropan-1-ol in the presence of a strong base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product in its hydrochloride salt form.
化学反应分析
Types of Reactions
1-(1H-imidazol-2-yl)-2,2-dimethylpropan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The imidazole ring can be reduced under specific conditions to form imidazoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 1-(1H-imidazol-2-yl)-2,2-dimethylpropan-1-one.
Reduction: Formation of 1-(1H-imidazol-2-yl)-2,2-dimethylpropan-1-amine.
Substitution: Formation of various substituted imidazole derivatives depending on the substituent introduced.
科学研究应用
1-(1H-imidazol-2-yl)-2,2-dimethylpropan-1-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of 1-(1H-imidazol-2-yl)-2,2-dimethylpropan-1-ol hydrochloride involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and metabolic pathways. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and exerting its biological effects.
相似化合物的比较
Similar Compounds
- 1-(1H-imidazol-2-yl)-2-methylpropan-1-ol
- 1-(1H-imidazol-2-yl)-2,2-dimethylbutan-1-ol
- 1-(1H-imidazol-2-yl)-2,2-dimethylpentan-1-ol
Uniqueness
1-(1H-imidazol-2-yl)-2,2-dimethylpropan-1-ol hydrochloride stands out due to its specific structural features, such as the presence of the dimethylpropan-1-ol moiety, which imparts unique chemical reactivity and biological activity
生物活性
1-(1H-imidazol-2-yl)-2,2-dimethylpropan-1-ol hydrochloride is a compound with the molecular formula C₈H₁₅ClN₂O and a molecular weight of 152.19 g/mol. This compound features an imidazole ring, known for its diverse biological activities, including antimicrobial and potential anti-inflammatory effects. The presence of the hydroxyl group enhances its solubility and reactivity, making it suitable for various biological applications.
Molecular Characteristics
- Molecular Formula : C₈H₁₅ClN₂O
- Molecular Weight : 152.19 g/mol
- CAS Number : 2639446-33-4
- Hydrochloride Form : Enhances water solubility.
Structural Features
The compound consists of:
- An imidazole ring , which contributes to its pharmacological properties.
- A hydroxyl group (-OH) , allowing participation in typical alcohol reactions.
Pharmacological Properties
Research indicates that this compound exhibits significant biological activities. Compounds containing imidazole rings are often noted for their pharmacological properties, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit activity against various pathogens.
- Potential Anti-inflammatory Effects : The compound's interactions with specific receptors could mediate anti-inflammatory responses.
Interaction Studies
Interaction studies focus on the binding affinity of this compound to various biological targets. These interactions are crucial for understanding the compound's pharmacodynamics and potential therapeutic applications.
Comparative Analysis with Similar Compounds
The following table summarizes notable compounds that share structural similarities with this compound and their unique features:
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| 1-(1H-imidazol-4-yl)-2,2-dimethylpropan-1-one | Contains an imidazole ring | Ketone functional group instead of hydroxyl |
| 4-(1-piperidyl)-1-butanol | Piperidine ring instead | Known for central nervous system activity |
| 5-(methylamino)pentan-1-ol hydrochloride | Aliphatic amine | Exhibits different biological activities |
| 6-(Allyloxy)-2,3-dichlorobenzyl alcohol | Aromatic structure | Potential use in organic synthesis |
Study on Antimicrobial Properties
A study identified that compounds similar to this compound demonstrated inhibitory effects against methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) was found to be as low as 0.25 µg/mL for certain derivatives, indicating strong antimicrobial potential .
属性
分子式 |
C8H15ClN2O |
|---|---|
分子量 |
190.67 g/mol |
IUPAC 名称 |
1-(1H-imidazol-2-yl)-2,2-dimethylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C8H14N2O.ClH/c1-8(2,3)6(11)7-9-4-5-10-7;/h4-6,11H,1-3H3,(H,9,10);1H |
InChI 键 |
RDBOXHZNKXLDTM-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C(C1=NC=CN1)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















